AdipoRon is a small-molecule compound classified as an adiponectin receptor agonist. [, , , , , ] It was first reported in 2007 as the first orally active, synthetic agonist for both adiponectin receptor subtypes, AdipoR1 and AdipoR2. [] AdipoRon exhibits similar pharmacological properties to the naturally occurring hormone adiponectin, which plays a significant role in regulating glucose and lipid metabolism. [, ] It has gained substantial interest in scientific research due to its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer. [, , , , , , , , , , , ]
The synthesis of AdipoRon is achieved through a multi-step process involving various chemical reactions and purification techniques. [] The specific details of the synthesis process, including the reaction conditions, reagents, and yields, are described in the original research paper published by Okada-Iwabu et al. in 2007. []
AdipoRon exerts its biological effects by mimicking the actions of adiponectin, a hormone primarily secreted by adipocytes. [] AdipoRon binds to and activates both adiponectin receptor subtypes, AdipoR1 and AdipoR2, leading to the activation of downstream signaling pathways involved in glucose and lipid metabolism. [] The activation of these pathways results in various beneficial effects, such as increased glucose uptake, enhanced fatty acid oxidation, and reduced inflammation. [] One of the key downstream targets of AdipoRon is AMP-activated protein kinase (AMPK), a crucial regulator of energy homeostasis. [, , , , , , , , , , ] Activation of AMPK by AdipoRon contributes to its insulin-sensitizing and anti-inflammatory effects. [, , , , , , , , , , ]
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9